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molecular formula C8H10N2O2S B8318687 5-Acetyl-2-acetylaminomethylthiazole

5-Acetyl-2-acetylaminomethylthiazole

Cat. No. B8318687
M. Wt: 198.24 g/mol
InChI Key: XDCYFJNKWRZSDR-UHFFFAOYSA-N
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Patent
US05371097

Procedure details

A mixture of 2-bromo-1-hydroxy-3-oxo-1-butene (9.61 g) and N-[(thiocarbamoyl)methyl]acetamide (7.70 g) in acetone (100 ml) was refluxed for one hour with stirring. The resulting precipitate was collected by filtration and chromatographed on silica gel eluting with a mixture of chloroform and methanol (20:1, V/V) to give 5-acetyl-2-(acetylaminomethyl)thiazole (3.48 g).
Quantity
9.61 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]([C:5](=[O:7])[CH3:6])=[CH:3]O.[C:8]([CH2:11][NH:12][C:13](=[O:15])[CH3:14])(=[S:10])[NH2:9]>CC(C)=O>[C:5]([C:2]1[S:10][C:8]([CH2:11][NH:12][C:13](=[O:15])[CH3:14])=[N:9][CH:3]=1)(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
9.61 g
Type
reactant
Smiles
BrC(=CO)C(C)=O
Name
Quantity
7.7 g
Type
reactant
Smiles
C(N)(=S)CNC(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel eluting with a mixture of chloroform and methanol (20:1, V/V)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CN=C(S1)CNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.48 g
YIELD: CALCULATEDPERCENTYIELD 30.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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